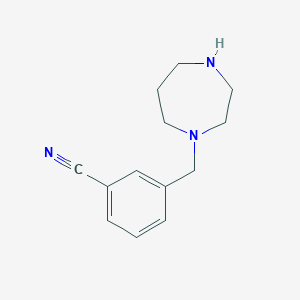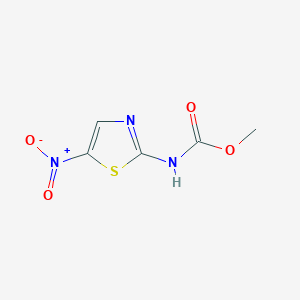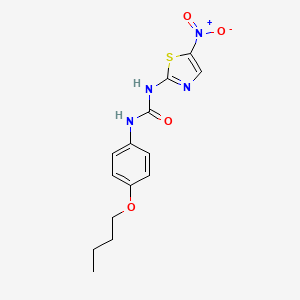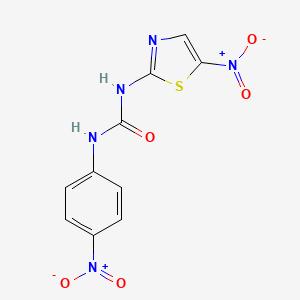
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, also known as 4-nitro-N-phenyl-thiazol-2-ylurea, is a chemical compound that belongs to the family of nitro-substituted phenyl thiazol ureas. It is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C8H6N4O4. It is a yellow-orange colored solid with a melting point of 144-146 °C and a boiling point of 218-220 °C. It is insoluble in water and soluble in ethanol, acetone and other organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea is widely used in scientific research, such as in the synthesis of new compounds and as a reagent in organic synthesis. It is used in the synthesis of various heterocyclic compounds, such as thiazolopyrimidine derivatives, benzothiazole derivatives, and pyrazolo[3,4-d]pyrimidines. It is also used in the synthesis of 1,2,4-triazole derivatives, which are used as anticancer and anti-inflammatory agents.
Wirkmechanismus
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea acts as a nucleophilic reagent in the synthesis of various heterocyclic compounds. It reacts with the electrophilic center of the molecule to form a covalent bond. The reaction is catalyzed by an acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted into the desired product.
Biochemical and Physiological Effects
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have a weak antimicrobial activity against some Gram-positive bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea in lab experiments is its low cost and availability. It is also relatively easy to handle and can be stored for long periods of time. However, it is toxic and should be handled with care. It should also be used in a well-ventilated area and protective clothing should be worn.
Zukünftige Richtungen
In the future, 1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea could be used to synthesize new compounds with potential therapeutic applications. It could also be used to synthesize compounds with antimicrobial, antifungal, and antiviral activity. Additionally, it could be used in the synthesis of compounds with anti-inflammatory and antioxidant properties. Furthermore, it could be used in the synthesis of compounds with potential applications in the field of nanotechnology. Finally, it could be used in the synthesis of compounds with potential applications in the field of biotechnology.
Synthesemethoden
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea can be synthesized from the reaction of 4-nitrophenol and thiourea in the presence of an acid catalyst. The reaction is carried out in an aqueous medium at a temperature of 90-100 °C for about 3 hours. The reaction can be monitored by thin-layer chromatography. The product can be purified by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O5S/c16-9(13-10-11-5-8(21-10)15(19)20)12-6-1-3-7(4-2-6)14(17)18/h1-5H,(H2,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYKCQFLYGSMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

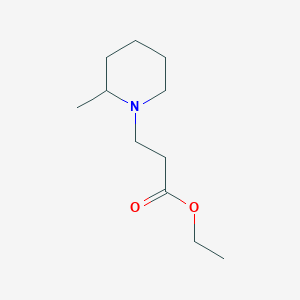
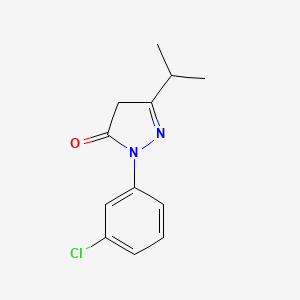

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)
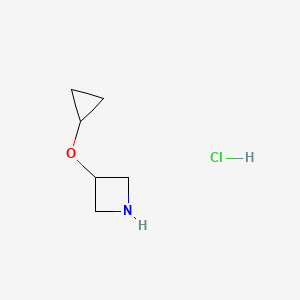

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)
![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)

